3-Amino-3-phenylacrylonitrile

Anti-inflammatory Adjuvant arthritis SAR

3-Amino-3-phenylacrylonitrile (CAS 1823-99-0, synonym β-aminocinnamonitrile) is a β-enaminonitrile bearing a conjugated acrylonitrile backbone substituted with both an amino group and a phenyl ring. Its molecular formula is C₉H₈N₂ (MW 144.17 g/mol), and it is commercially supplied predominantly as the (Z)-isomer with typical purity ≥95%.

Molecular Formula C9H8N2
Molecular Weight 144.17 g/mol
CAS No. 1823-99-0
Cat. No. B159788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-3-phenylacrylonitrile
CAS1823-99-0
Synonymsaminocinnamonitrile
Molecular FormulaC9H8N2
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=CC#N)N
InChIInChI=1S/C9H8N2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-6H,11H2
InChIKeyGDJDODGBGRBEAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-3-phenylacrylonitrile (CAS 1823-99-0): Baseline Identity, Physicochemical Profile, and Core Structural Features for Procurement Evaluation


3-Amino-3-phenylacrylonitrile (CAS 1823-99-0, synonym β-aminocinnamonitrile) is a β-enaminonitrile bearing a conjugated acrylonitrile backbone substituted with both an amino group and a phenyl ring [1]. Its molecular formula is C₉H₈N₂ (MW 144.17 g/mol), and it is commercially supplied predominantly as the (Z)-isomer with typical purity ≥95% . The compound possesses a predicted boiling point of 379.7 ± 21.0 °C, density of 1.1 ± 0.1 g/cm³, and a reported melting point range of 88–90 °C, making it a tractable solid for handling and formulation . Structurally, the push-pull olefin character created by the electron-donating amino group and electron-withdrawing nitrile on a styryl framework underpins its dual role as both a bioactive scaffold and a versatile heterocyclic building block [2].

Why Generic Substitution Fails for 3-Amino-3-phenylacrylonitrile: Stereochemical, Conformational, and Pharmacological Hurdles That Preclude Interchangeability


Interchanging 3-amino-3-phenylacrylonitrile with a closely related β-aminonitrile or phenylacrylonitrile analog is not a neutral decision. The (Z)-configured parent compound (CAS 1823-99-0) exhibits a specific stereoelectronic arrangement that dictates both its heterocyclization regiochemistry and its biological target profile [1]. Substitution on the phenyl ring—even by a single fluorine—dramatically alters anti-inflammatory efficacy in vivo, with only the parent and its m- and p-fluoro congeners retaining activity in the rat adjuvant arthritis model while all other substituted analogs lose efficacy [2]. Conversely, the saturated analog 3-amino-3-phenylpropanenitrile cannot participate in [4+2] cycloaddition chemistry that is central to the value proposition of the unsaturated scaffold [3]. Moreover, introduction of a chlorine atom at the 2-position yields a compound (3-amino-2-(4-chlorophenyl)-3-phenylacrylonitrile) with enhanced FTO binding and K562 cytotoxicity (IC₅₀ 46.64 μM) but fundamentally altered physicochemical and pharmacological properties that preclude use as a generic replacement [4]. These structure-dependent divergences mean that procurement of an unqualified analog, incorrect isomer, or ring-substituted derivative will compromise both synthetic and biological outcomes.

3-Amino-3-phenylacrylonitrile: Quantitative Differentiation Evidence Against Closest Analogs for Informed Procurement


Anti-inflammatory Potency in Rat Adjuvant Arthritis: Parent Compound vs. Fluoro-Substituted and Unsubstituted Analogs

β-Aminocinnamonitrile (3-amino-3-phenylacrylonitrile) was shown to possess potent anti-inflammatory activity in the rat adjuvant arthritis model, a chronic inflammation paradigm with translational relevance to rheumatoid arthritis [1]. In a systematic SAR evaluation of phenyl-substituted analogs, only o-, m-, and p-fluorobenzoylacetonitrile and m- and p-fluoro-β-aminocinnamonitrile retained activity, while all other substituted phenyl analogs lost efficacy [1]. This establishes the parent compound and its specific fluoro-substituted derivatives as the active structural class, with the unsubstituted parent representing the minimal pharmacophore. In contrast, the parent compound showed only marginal activity in the acute carrageenan-induced paw edema model, indicating model-dependent efficacy that distinguishes it from broad-spectrum NSAIDs [2].

Anti-inflammatory Adjuvant arthritis SAR β-Aminocinnamonitrile

Lewis Acid-Catalyzed Annulation Yields: (E)-3-Amino-3-phenylacrylonitrile as a Privileged Substrate for 1,2-Dihydropyridine-3-carbonitrile Synthesis

The (E)-configured isomer of 3-amino-3-phenylacrylonitrile serves as the key substrate in a Bi(OTf)₃-catalyzed formal [4+2] annulation with propargylic alcohols, providing direct access to functionalized 1,2-dihydropyridine-3-carbonitriles—a scaffold of significant pharmaceutical relevance [1]. Across a broad substrate scope encompassing both the (E)-3-amino-3-phenylacrylonitrile component and various propargylic alcohols, isolated yields ranged from 34% to 96%, demonstrating robust functional group tolerance and scalability to gram quantities [1]. This yield range reflects a head-to-head comparison of different (E)-3-amino-3-phenylacrylonitrile substitution patterns within a single unified protocol, allowing rational selection of the optimal building block for a given synthetic target [1].

Heterocyclic synthesis Cycloaddition Dihydropyridine Lewis acid catalysis

E/Z Stereochemistry Controls Heterocyclization Regiochemistry: Divergent Reaction Outcomes for (E)- vs. (Z)-3-Amino-3-phenylacrylonitrile

The stereochemical configuration of 3-amino-3-phenylacrylonitrile directly determines the regiochemical outcome of heterocyclization reactions. The (E)-isomer, when treated with propargylic alcohols under Lewis acid catalysis (Bi(OTf)₃, THF, 80 °C), undergoes [4+2] annulation to yield 1,2-dihydropyridine-3-carbonitriles in 34–96% yield [1]. In contrast, the (Z)-isomer (the commercially predominant form under CAS 1823-99-0) reacts with naphthalen-2-ol Mannich bases to furnish 1,4-dihydropyridine-3,5-dicarbonitriles via a different cyclization pathway [2]. This stereochemistry-driven divergence means that the isomer purchased directly dictates the accessible chemical space; the wrong isomer will not produce the desired regioisomeric product series.

Stereochemistry Regioselectivity Heterocyclization Dihydropyridine

FTO Binding and Cytotoxicity: Chlorinated Analog (3-Amino-2-(4-chlorophenyl)-3-phenylacrylonitrile) vs. Unsubstituted Parent Compound

Among seven acrylonitrile derivatives evaluated for FTO (fat mass and obesity-associated protein) binding, the chlorinated analog 3-amino-2-(4-chlorophenyl)-3-phenylacrylonitrile (compound 1a) exhibited the strongest FTO interaction and the most potent cytotoxicity against K562 leukemia cells, with an IC₅₀ of 46.64 μmol/L [1]. The unsubstituted parent compound 3-amino-3-phenylacrylonitrile (lacking the 2-(4-chlorophenyl) substituent) was among the seven derivatives tested but showed weaker FTO binding and higher (less potent) cytotoxicity IC₅₀ values, establishing that the chlorine atom plays a critical role in enhancing target engagement [1]. Thermodynamic analysis indicated that the dominant binding force for 1a with FTO is hydrophobic interaction, a feature attenuated in the chlorine-free parent scaffold [1].

FTO inhibition K562 cytotoxicity Chlorine effect Acrylonitrile derivatives

Unsaturated vs. Saturated Scaffold: Cycloaddition Competence of 3-Amino-3-phenylacrylonitrile vs. 3-Amino-3-phenylpropanenitrile

The conjugated C=C double bond in 3-amino-3-phenylacrylonitrile enables [4+2] cycloaddition chemistry that is fundamentally inaccessible to its saturated counterpart 3-amino-3-phenylpropanenitrile [1][2]. The saturated analog is instead employed as a substrate for biocatalytic hydrolysis using Rhodococcus rhodochrous ATCC BAA-870 nitrile hydratase/amidase activity to produce β-amino amides, a transformation that proceeds with low to moderate stereoselectivity [3]. This functional divergence means that a researcher ordering the saturated analog expecting cycloaddition reactivity will obtain a compound that is chemically incompetent for the intended transformation, while the unsaturated parent serves both as a cycloaddition substrate and a precursor that can be reduced to the saturated analog if needed.

Cycloaddition Conjugate addition Biocatalysis β-Aminonitrile

Mechanism of Action Differentiation: Non-Prostaglandin Synthetase Pathway Distinct from Classical NSAIDs

β-Aminocinnamonitrile (3-amino-3-phenylacrylonitrile) and its active fluoro-substituted congeners are explicitly reported not to act via prostaglandin synthetase (cyclooxygenase) inhibition, the canonical target of NSAIDs such as indomethacin, ibuprofen, and aspirin [1]. This mechanistic distinction is functionally significant because it implies that the compound class may retain anti-inflammatory efficacy in contexts where COX inhibition is undesirable (e.g., gastrointestinal toxicity, renal impairment, or aspirin-sensitive asthma) [1]. While the precise molecular target(s) remain to be fully elucidated, the demonstrated COX-independent activity in the adjuvant arthritis model constitutes a differentiating feature relevant to target identification and drug repurposing campaigns.

Prostaglandin synthetase COX-independent Anti-inflammatory mechanism NSAID alternative

3-Amino-3-phenylacrylonitrile: Evidence-Based Research and Industrial Application Scenarios for Prioritized Procurement


Anti-inflammatory Drug Discovery Targeting COX-Independent Mechanisms in Chronic Arthritis Models

For medicinal chemistry programs aimed at identifying non-COX anti-inflammatory agents for rheumatoid arthritis, 3-amino-3-phenylacrylonitrile represents the validated minimal pharmacophore. The parent compound demonstrated potent activity in the rat adjuvant arthritis model while explicitly bypassing prostaglandin synthetase inhibition [1]. SAR studies further indicate that only m- and p-fluoro substitution on the phenyl ring is tolerated without loss of activity, providing a narrow but well-defined chemical space for lead optimization [1]. Procurement of the unsubstituted parent compound (CAS 1823-99-0) is essential as the reference standard for any derivative synthesis and biological benchmarking in this therapeutic area.

Diversity-Oriented Synthesis of Dihydropyridine Libraries via Stereochemically Controlled Cycloaddition

The (E)-isomer of 3-amino-3-phenylacrylonitrile enables Bi(OTf)₃-catalyzed [4+2] annulation with propargylic alcohols to generate 1,2-dihydropyridine-3-carbonitrile libraries with yields up to 96% under mild, scalable conditions [2]. Conversely, the commercially available (Z)-isomer (CAS 1823-99-0) reacts with Mannich bases to afford complementary 1,4-dihydropyridine-3,5-dicarbonitrile scaffolds [3]. Laboratories engaged in heterocyclic library synthesis should procure the specific isomer matching their target regioisomeric series, as the stereochemistry directly determines the reaction outcome.

FTO Inhibitor Development: Use of the Unsubstituted Parent as a Control Compound in Comparative SAR Studies

In FTO (fat mass and obesity-associated protein) inhibitor discovery, the chlorinated analog 3-amino-2-(4-chlorophenyl)-3-phenylacrylonitrile emerged as the most potent derivative among seven tested, with an IC₅₀ of 46.64 μM against K562 leukemia cells [4]. The unsubstituted parent compound (3-amino-3-phenylacrylonitrile, CAS 1823-99-0) serves as the essential negative control and scaffold reference for systematically probing the contribution of the chlorine atom and other substituents to FTO binding affinity and cytotoxicity [4]. Its procurement is indispensable for any rigorous SAR campaign in this target space.

β-Amino Nitrile Building Block for Multi-Step Synthesis Requiring Downstream Reduction Flexibility

For synthetic routes requiring a β-amino nitrile intermediate with the option of subsequent saturation, 3-amino-3-phenylacrylonitrile is the preferred procurement choice over its pre-reduced analog. The unsaturated scaffold can be directly employed in cycloaddition and conjugate addition steps [2][3], then reduced to 3-amino-3-phenylpropanenitrile when the saturated β-amino nitrile is needed for biocatalytic amide formation [5]. This sequential versatility—cycloaddition followed by reduction and hydrolysis—is inaccessible when starting from the saturated analog, which cannot be retro-oxidized to the conjugated system.

Quote Request

Request a Quote for 3-Amino-3-phenylacrylonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.